molecular formula C24H20Cl2FN5O2 B2686459 (R)-4-(2-((2-chloro-4-fluorophenyl)aMino)-5-MethylpyriMidin-4-yl)-N-(1-(3-chlorophenyl)-2-hydroxyethyl)-1H-pyrrole-2-carboxaMide CAS No. 1680187-43-2

(R)-4-(2-((2-chloro-4-fluorophenyl)aMino)-5-MethylpyriMidin-4-yl)-N-(1-(3-chlorophenyl)-2-hydroxyethyl)-1H-pyrrole-2-carboxaMide

Cat. No. B2686459
M. Wt: 500.36
InChI Key: WUTVMXLIGHTZJC-NRFANRHFSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antibacterial and Antifungal Applications

Compounds with similar structures have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, pyridonecarboxylic acids and their derivatives have shown significant antibacterial properties, indicating that compounds with similar structural features may also possess potent antibacterial or antifungal effects, suggesting a potential application in developing new antimicrobial agents (Egawa et al., 1984).

Cancer Research

Derivatives of pyrimidine, a core structure related to the compound , have been explored for their anticancer properties. Substituted pyrimidines have been identified as potent and selective kinase inhibitors, indicating that similar compounds could serve as leads for the development of cancer therapeutics (Schroeder et al., 2009). Additionally, novel synthetic pathways to create pyrimidine derivatives with potential kinase inhibitory activity have been developed, highlighting the relevance of such compounds in medicinal chemistry and oncology research (Wada et al., 2012).

Antitubercular and Antibacterial Activities

The design and synthesis of pyrrolo[3,2-b]pyridine-3-carboxamide linked derivatives have demonstrated significant antitubercular and antibacterial activities. This suggests that compounds bearing a resemblance in structure might be explored for their potential in treating bacterial infections and tuberculosis, offering a promising area for further research (Bodige et al., 2019).

Kinase Inhibition for Therapeutic Applications

The discovery and development of selective inhibitors for the Met kinase superfamily, through the synthesis of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), illustrate the therapeutic potential of such compounds in treating diseases driven by dysregulated kinase activity. This area of research is highly relevant for the development of targeted cancer therapies (Schroeder et al., 2009).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-[2-(2-chloro-4-fluoroanilino)-5-methylpyrimidin-4-yl]-N-[(1R)-1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2FN5O2/c1-13-10-29-24(31-19-6-5-17(27)9-18(19)26)32-22(13)15-8-20(28-11-15)23(34)30-21(12-33)14-3-2-4-16(25)7-14/h2-11,21,28,33H,12H2,1H3,(H,30,34)(H,29,31,32)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTVMXLIGHTZJC-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)NC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(N=C1C2=CNC(=C2)C(=O)N[C@@H](CO)C3=CC(=CC=C3)Cl)NC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-(2-((2-chloro-4-fluorophenyl)aMino)-5-MethylpyriMidin-4-yl)-N-(1-(3-chlorophenyl)-2-hydroxyethyl)-1H-pyrrole-2-carboxaMide

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